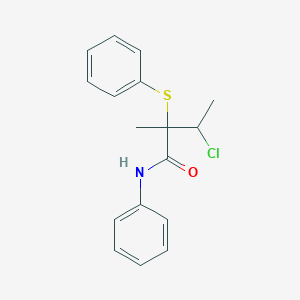
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-Chloro-2-methylphenol and 2-Chloro-2-methylbutanamide. These intermediates are then subjected to further reactions to introduce the phenyl and phenylsulfanyl groups.
Step 1 Preparation of 3-Chloro-2-methylphenol:
Step 2 Preparation of 2-Chloro-2-methylbutanamide:
Step 3 Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the amide and phenylsulfanyl groups.
2-Chloro-2-methylbutanamide: Contains the chloro and methyl groups but lacks the phenyl and phenylsulfanyl groups.
N-Phenyl-2-(phenylsulfanyl)butanamide: Contains the phenyl and phenylsulfanyl groups but lacks the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
83375-47-7 |
|---|---|
Molecular Formula |
C17H18ClNOS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-phenyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-13(18)17(2,21-15-11-7-4-8-12-15)16(20)19-14-9-5-3-6-10-14/h3-13H,1-2H3,(H,19,20) |
InChI Key |
SYJFWKAMLXAGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















